molecular formula C10H6O3S B14900000 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid

4-Oxo-4H-1-benzothiopyran-3-carboxylic acid

Cat. No.: B14900000
M. Wt: 206.22 g/mol
InChI Key: GDZUVVWKWDADDY-UHFFFAOYSA-N
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Description

4-Oxo-4H-1-benzothiopyran-3-carboxylic acid: is a heterocyclic compound with the molecular formula C10H6O3S. It is a derivative of benzothiopyran, characterized by the presence of a carboxylic acid group at the 3-position and a keto group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .

Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid is unique due to the presence of both a sulfur atom and a carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from its analogs .

Properties

Molecular Formula

C10H6O3S

Molecular Weight

206.22 g/mol

IUPAC Name

4-oxothiochromene-3-carboxylic acid

InChI

InChI=1S/C10H6O3S/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13)

InChI Key

GDZUVVWKWDADDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CS2)C(=O)O

Origin of Product

United States

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